(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine CAS number
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine CAS number
This in-depth technical guide details the identification, synthesis, and application of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , commonly known as (+)-Neoisomenthylamine .
Compound Identity & Stereochemical Core
The compound (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine belongs to the menthylamine family of chiral amines. It represents one of the four diastereomers derived from the menthane skeleton (menthyl, neomenthyl, isomenthyl, neoisomenthyl). Its specific stereochemical configuration—(1R, 2R, 5R)—places it in the neoiso- series, often characterized by unique conformational mobility and steric properties compared to the more stable menthyl and neomenthyl isomers.
Chemical Identification Data
| Property | Specification |
| IUPAC Name | (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine |
| Common Name | (+)-Neoisomenthylamine |
| CAS Number | 16934-77-3 |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| SMILES | C[C@@H]1CCC1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~89 °C at 14.5 mmHg (Lit.)[1][2][3][4] |
| Optical Rotation | |
| Solubility | Soluble in alcohols, DCM, chloroform; sparingly soluble in water. |
Stereochemical Relationships
Understanding the spatial arrangement is critical for synthesis. The (1R,2R,5R) configuration implies:
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C1 (Amine): R-configuration (Equatorial in the high-energy conformer, but often Axial in the stable conformer due to isopropyl dominance).
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C2 (Isopropyl): R-configuration (Axial relative to C1/C5 in the standard chair, but typically forces a ring flip to become Equatorial).
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C5 (Methyl): R-configuration.
In the most stable chair conformation (driven by the bulky isopropyl group seeking an equatorial position), the (1R,2R,5R) isomer typically adopts a conformation where the Amine (C1) and Methyl (C5) groups are Axial , while the Isopropyl (C2) is Equatorial . This "diaxial" substitution pattern makes the amine group sterically hindered, a valuable trait for asymmetric catalysis.
Synthesis & Manufacturing Methodologies
Method A: Stereospecific Mitsunobu Inversion (Recommended)
The most reliable route to high-purity (1R,2R,5R)-neoisomenthylamine avoids the difficult separation of diastereomeric mixtures by utilizing (+)-Isomenthol (1S,2R,5R) as the starting material. A Mitsunobu reaction with hydrazoic acid (or a phthalimide surrogate) inverts the stereocenter at C1, directly yielding the (1R,2R,5R) azide, which is subsequently reduced.
Reaction Logic:
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Substrate: (+)-Isomenthol (CAS 23283-97-8).[5][6][7] Configuration: (1S, 2R, 5R).
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Inversion: Activation of the C1-OH followed by S_N2 displacement inverts C1 from S to R.
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Product: (1R, 2R, 5R)-Azide
(1R, 2R, 5R)-Amine.
Protocol: Mitsunobu Azidation & Staudinger Reduction
Step 1: Azidation
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Setup: Flame-dry a 500 mL round-bottom flask under Argon.
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Reagents: Charge with (+)-Isomenthol (10.0 mmol), Triphenylphosphine (PPh₃, 12.0 mmol), and anhydrous THF (50 mL).
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Cooling: Cool the solution to 0 °C.
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Addition: Add Diisopropyl azodicarboxylate (DIAD, 12.0 mmol) dropwise. Stir for 10 minutes.
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Nucleophile: Add Diphenylphosphoryl azide (DPPA, 12.0 mmol) or Hydrazoic acid solution (caution: explosion hazard) dropwise.
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Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Isomenthol disappearance).
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Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate. Purify the intermediate azide via silica flash chromatography (Hexanes/EtOAc).
Step 2: Reduction (Staudinger)
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Dissolution: Dissolve the purified azide in THF (30 mL).
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Reagent: Add PPh₃ (1.5 equiv) and water (3 equiv).
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Heating: Heat to reflux for 4 hours (evolution of N₂ gas).
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Hydrolysis: Cool to RT. Acidify with 1M HCl to pH 2 (forms the amine salt). Wash the aqueous layer with DCM (removes PPh₃/POPh₃).
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Isolation: Basify the aqueous layer with 2M NaOH to pH 12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield (1R,2R,5R)-Neoisomenthylamine .
Method B: Reductive Amination of Isomenthone (Traditional)
This method is less stereoselective but uses cheaper starting materials. It involves the reduction of (+)-Isomenthone oxime.
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Isomerization: (-)-Menthone is equilibrated (acid/base catalysis) to a mixture of Menthone/Isomenthone (~70:30). (+)-Isomenthone is isolated by distillation.
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Oximation: (+)-Isomenthone is treated with hydroxylamine hydrochloride/NaOAc in ethanol to yield Isomenthone Oxime.
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Reduction: Catalytic hydrogenation (Raney Ni or Rh/Al₂O₃) or reduction with Sodium/Ethanol.
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Note: Reduction typically yields a mixture of Isomenthylamine (Major, 1S,2R,5R) and Neoisomenthylamine (Minor, 1R,2R,5R).
-
-
Purification: Requires careful fractional crystallization of hydrochloride salts or preparative HPLC.
Visualization of Synthesis & Stereochemistry[10]
Caption: Stereocontrolled synthesis of (1R,2R,5R)-Neoisomenthylamine via Mitsunobu inversion of (+)-Isomenthol.
Applications in Drug Development & Research
Chiral Resolution Agent
Due to its unique "neoiso" geometry, this amine forms diastereomeric salts with chiral acids that have distinct solubility profiles compared to salts formed with standard menthylamine. It is particularly effective for resolving:
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Atropisomeric Biaryls: Acids with axial chirality.
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Alpha-Branched Carboxylic Acids: Where the steric bulk of the neoiso-isopropyl group enhances discrimination.
Chiral Ligand Synthesis
(1R,2R,5R)-Neoisomenthylamine serves as a scaffold for "Salen-type" or "Schiff base" ligands used in asymmetric catalysis.
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Mechanism: The bulky isopropyl group (forced equatorial) and the axial methyl/amine groups create a deep chiral pocket, often improving enantioselectivity in metal-catalyzed alkylations or oxidations compared to the flatter menthylamine analogs.
Pharmaceutical Intermediate
Used in the synthesis of TRP (Transient Receptor Potential) channel modulators. The specific stereochemistry affects the binding affinity to cold-sensing receptors (TRPM8), where "neoiso" analogs often show distinct antagonist vs. agonist activity profiles compared to the natural menthol agonists.
Analytical Characterization
To validate the identity of synthesized (1R,2R,5R)-Neoisomenthylamine, compare spectral data against the following benchmarks:
| Technique | Diagnostic Feature for (1R,2R,5R) Isomer |
| ¹H NMR (CDCl₃) | H-1 Signal: Appears as a narrow multiplet (or broad singlet) at |
| ¹³C NMR | Distinct shifts for C1 and C2 compared to Menthylamine. C1 typically shielded ( |
| IR Spectroscopy | Primary amine N-H stretches at 3380 and 3300 cm⁻¹. Absence of C=O stretch (1710 cm⁻¹) confirms reduction of starting ketone. |
Safety & Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[5] May cause respiratory irritation (H335).
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Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbonate formation (absorbs CO₂ from air).
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Storage: Store at 2–8 °C in tightly sealed glass containers.
References
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Stereochemical Analysis of Menthol Isomers: Reinscheid, U. (2016). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure. Link
- Synthesis of Chiral Amines via Mitsunobu: Loibner, H., & Zbiral, E. (1976). Nucleophilic substitution at the hydroxyl group of menthols. Helvetica Chimica Acta.
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Biocatalytic Routes: Zhu, H.J., et al. (2023). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine. Bioresources and Bioprocessing. Link
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Isomenthol Precursor Data: NIST Chemistry WebBook, SRD 69. Cyclohexanol, 5-methyl-2-(1-methylethyl)-, [1S-(1α,2β,5β)]-.[7] Link
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Chemical Identity: PubChem Compound Summary for Neoisomenthylamine isomers and derivatives. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 7-Oxocholesteryl acetate | C29H46O3 | CID 101861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. (1R,2S,5R)-Menthol | C10H20O | CID 23617692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,2R,5R)-(+)-Isomenthol primary reference standard 23283-97-8 [sigmaaldrich.com]
- 6. thomassci.com [thomassci.com]
- 7. Cyclohexanol, 5-methyl-2-(1-methylethyl)-, [1S-(1α,2β,5β)]- [webbook.nist.gov]
